molecular formula C14H19BF3NO3 B7955138 [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]methanamine

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]methanamine

Cat. No.: B7955138
M. Wt: 317.11 g/mol
InChI Key: JCDPHYOTNAEGSW-UHFFFAOYSA-N
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Description

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]methanamine: is a complex organic compound that features a boron-containing dioxaborolane ring and a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]methanamine typically involves the following steps:

    Formation of the Dioxaborolane Ring: This can be achieved by reacting pinacol with boron trihalides under controlled conditions to form the dioxaborolane structure.

    Introduction of the Trifluoromethoxy Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a trifluoromethoxy group using reagents such as trifluoromethyl ethers.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to trifluoromethyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The boron-containing dioxaborolane ring can act as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Bioconjugation: The compound can be used to label biomolecules due to its reactive amine group.

Medicine:

    Drug Development:

Industry:

    Materials Science: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]methanamine exerts its effects depends on its application:

    Catalysis: The boron atom in the dioxaborolane ring can coordinate with various substrates, facilitating their transformation.

    Bioconjugation: The amine group can form covalent bonds with biomolecules, allowing for their modification or labeling.

    Drug Development: The compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    [4,4,5,5-Tetramethyl-1,3,2-dioxaborolane]: Similar boron-containing structure but lacks the trifluoromethoxy and methanamine groups.

    [2-(Trifluoromethoxy)phenyl]methanamine: Similar structure but lacks the dioxaborolane ring.

Uniqueness:

  • The combination of the dioxaborolane ring and the trifluoromethoxy group provides unique reactivity and stability, making it a versatile compound in various applications.

Properties

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF3NO3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-19)20-14(16,17)18/h5-7H,8,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDPHYOTNAEGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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